molecular formula C24H26FN3O3S B2798127 N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901258-19-3

N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2798127
CAS No.: 901258-19-3
M. Wt: 455.55
InChI Key: LBTPETDRBVULHV-UHFFFAOYSA-N
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Description

The compound N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring:

  • A central 1H-imidazole core substituted with 3,4-dimethoxyphenyl (electron-donating groups) and 4-fluorophenyl (electron-withdrawing group).
  • A sulfanyl (-S-) bridge linking the imidazole ring to an acetamide group.
  • An N-cyclopentyl substituent on the acetamide moiety.

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-30-19-12-9-16(13-20(19)31-2)23-27-22(15-7-10-17(25)11-8-15)24(28-23)32-14-21(29)26-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPETDRBVULHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of Substituents: The 3,4-dimethoxyphenyl and 4-fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Cyclopentyl Group Addition: The final step involves the addition of the cyclopentyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (EP3348550A1) lists acetamide derivatives with benzothiazole cores and substituted phenyl groups. Key examples include:

Compound ID Core Structure Substituents on Acetamide Key Features
Compound B Benzothiazole 3,4-Dimethoxyphenyl Trifluoromethoxy group on benzothiazole
Compound C Benzothiazole 3-Methoxyphenyl Trifluoromethyl group on benzothiazole
Compound D Benzothiazole 3,4,5-Trimethoxyphenyl Enhanced electron-donating capacity

Comparison with Compound A :

  • Core Heterocycle : Compound A uses an imidazole ring, whereas B–D employ benzothiazole. Imidazole’s smaller size and dual N-atoms may confer distinct hydrogen-bonding capabilities compared to benzothiazole’s aromatic sulfur atom .

Sulfanyl-Linked Acetamides in Tariff Listings ()

The Customs Tariff Schedule 99 includes sulfonamide- and sulfanyl-containing compounds, such as:

Compound ID Core Structure Functional Groups Pharmacological Notes
Compound E Thieno[2,3-b]thiopyran Acetamide, methyl, sulfonyl Potential protease inhibition
Compound F Pyrido[2,1-b][1,3]thiazepine Acetamide, carboxylate Rigid bicyclic structure

Comparison with Compound A :

  • Sulfur Linkage : Compound A ’s sulfanyl bridge is less oxidized than the sulfonyl groups in E–F , which may reduce metabolic stability but improve membrane permeability .
  • Cyclopentyl vs.

Research Implications and Gaps

  • Pharmacological Potential: The structural hybridity of Compound A—combining imidazole, fluorophenyl, and cyclopentyl groups—suggests utility in kinase or GPCR modulation, but empirical data are lacking.
  • Synthetic Challenges : The sulfanyl bridge and N-cyclopentyl acetamide may require specialized coupling agents (e.g., carbodiimides) or protective-group strategies, as seen in peptide chemistry .
  • Comparative Limitations : Direct biological or physicochemical data for Compound A are absent in the evidence; inferences are drawn from structurally related compounds.

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